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Introduction
Difluoromethylenedioxyamphetamine (DiFMDA) is a synthetic derivative of 3,4-

methylenedioxyamphetamine (MDA), notable for the substitution of the methylene bridge of the

methylenedioxy ring with a difluoromethylene group. This modification was conceptualized and

first synthesized by Daniel Trachsel and his colleagues with the primary objective of creating a

less neurotoxic analog of entactogenic drugs like 3,4-methylenedioxymethamphetamine

(MDMA).[1] The rationale behind this structural alteration is to enhance the metabolic stability

of the methylenedioxy ring, a primary site of metabolism for MDA and its derivatives that can

lead to the formation of neurotoxic metabolites.[1] While DiFMDA has not been extensively

tested in animal models or humans for its pharmacological activity, in vitro studies have

indicated an affinity for the serotonin transporter (SERT), suggesting a potential for

psychoactive effects.[1] This technical guide provides a comprehensive overview of the

synthesis of DiFMDA, its known chemical and physical properties, and detailed experimental

protocols for its characterization.

Chemical and Physical Properties of DiFMDA
A summary of the key chemical and physical properties of DiFMDA is presented in the table

below. This data is essential for researchers working with this compound, providing information

on its identity, structure, and solubility.
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Property Value Source

IUPAC Name

1-(2,2-Difluoro-1,3-

benzodioxol-5-yl)propan-2-

amine

Wikipedia

Synonyms
Difluoromethylenedioxyamphet

amine, DFMDA
Chemical Supplier

CAS Number 910393-51-0 Wikipedia

Molecular Formula C₁₀H₁₁F₂NO₂ Wikipedia

Molar Mass 215.20 g/mol Wikipedia

Appearance Powder, Solid, Crystals Chemical Supplier

Solubility

DMF: 5 mg/mL, DMSO: 10

mg/mL, Ethanol: 0.3 mg/mL,

PBS (pH 7.2): 5 mg/mL

Chemical Supplier

SERT Affinity (Kᵢ)
Data not available in public

literature

Synthesis of DiFMDA
The synthesis of DiFMDA was first reported by Trachsel et al. in 2006. While the full detailed

experimental protocol from the original publication is not widely accessible, the synthesis

involves the creation of the difluoromethylene-dioxy-phenylpropanone intermediate followed by

reductive amination. A generalized synthetic scheme is presented below.
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Starting Materials

Intermediate Synthesis Final Product

Piperonal 2,2-Difluoro-1,3-
benzodioxole-5-carbaldehyde

Difluoromethylenation

Reagents for
Difluoromethylenation

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)
-2-nitropropene

Henry Reaction
(Nitroethane, Base) DiFMDA

(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine)

Reduction
(e.g., LiAlH4)

Click to download full resolution via product page

A generalized synthetic pathway for DiFMDA.

Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

DiFMDA for the serotonin transporter.

Materials:

HEK293 cells stably expressing human SERT (hSERT)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM

Paroxetine)
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DiFMDA stock solution in a suitable solvent (e.g., DMSO)

96-well microplates

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

Procedure:

Cell Culture and Membrane Preparation:

Culture hSERT-expressing HEK293 cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein

concentration of 50-100 µg/mL.

Binding Assay:

In a 96-well plate, add the following to each well:

50 µL of assay buffer (for total binding) or non-specific binding control.

50 µL of various concentrations of DiFMDA (typically from 10⁻¹⁰ to 10⁻⁵ M).

50 µL of [³H]-Citalopram at a concentration near its Kₑ (e.g., 1 nM).

100 µL of the prepared cell membrane suspension.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Filtration and Counting:

Rapidly filter the contents of each well through the glass fiber filters using a filtration

apparatus.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the DiFMDA concentration.

Determine the IC₅₀ value (the concentration of DiFMDA that inhibits 50% of the specific

binding of the radioligand).

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
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Start

Culture hSERT-expressing cells

Prepare cell membranes

Set up 96-well plate with
membranes, radioligand,

and DiFMDA

Incubate at room temperature

Filter and wash to separate
bound and free radioligand

Measure radioactivity with
scintillation counter

Calculate IC50 and Ki values

End

Click to download full resolution via product page

Workflow for a SERT radioligand binding assay.
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In Vitro Neurotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the potential cytotoxicity of

DiFMDA on a neuronal cell line, such as SH-SY5Y.

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics)

DiFMDA stock solution in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well cell culture plates

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding:

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Compound Treatment:

Prepare serial dilutions of DiFMDA in cell culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of DiFMDA. Include a vehicle control (medium with the same concentration

of the solvent used for the DiFMDA stock).

Incubate the cells with the compound for 24, 48, or 72 hours.
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MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT

into formazan crystals.

Carefully remove the medium from each well.

Add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well

spectrophotometer.

Calculate the percentage of cell viability for each concentration of DiFMDA compared to

the vehicle control.

Plot the cell viability as a function of the DiFMDA concentration to generate a dose-

response curve.

Determine the IC₅₀ value, which is the concentration of DiFMDA that reduces cell viability

by 50%.
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Start

Seed SH-SY5Y cells in a 96-well plate

Treat cells with various
concentrations of DiFMDA

Incubate for 24-72 hours

Add MTT solution to each well

Incubate to allow formazan formation

Dissolve formazan crystals

Measure absorbance at 570 nm

Calculate cell viability and IC50

End
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Workflow for an in vitro neurotoxicity MTT assay.
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Conclusion
DiFMDA represents an intriguing molecule for researchers in the fields of medicinal chemistry

and neuropharmacology. Its synthesis, while based on established chemical transformations,

requires careful execution. The provided protocols for SERT binding and in vitro neurotoxicity

offer a foundational framework for the biological characterization of DiFMDA and similar

compounds. Further research is warranted to fully elucidate its pharmacological profile,

metabolic fate, and potential as a research tool or therapeutic agent. The lack of publicly

available data on its SERT binding affinity highlights an area for future investigation that would

significantly contribute to the understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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